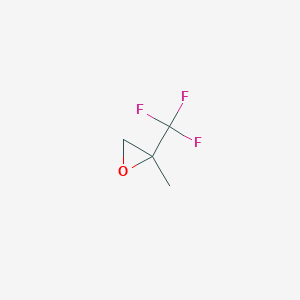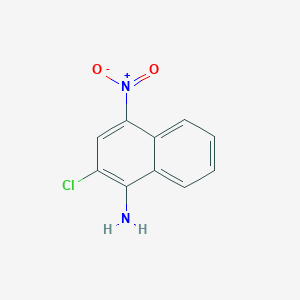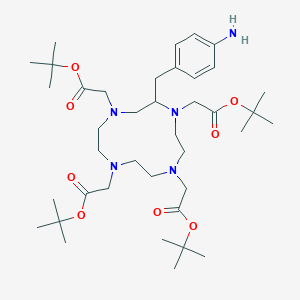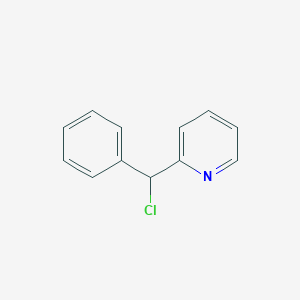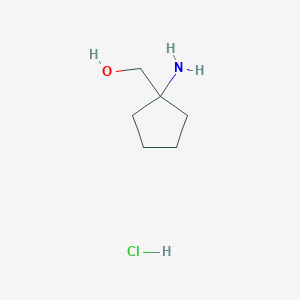
(1-Aminocyclopentyl)methanol hydrochloride
概述
描述
(1-Aminocyclopentyl)methanol hydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is characterized by the presence of both ammonia and hydroxyl functional groups, making it a versatile reagent in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: (1-Aminocyclopentyl)methanol hydrochloride can be synthesized through the amination of cyclopentylmethanol. The reaction involves the interaction of cyclopentylmethanol with ammonia gas under appropriate temperature and pressure conditions. A metal catalyst, such as palladium or copper, is typically used to accelerate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of reactants through a reactor, ensuring optimal temperature and pressure conditions to maximize yield and efficiency. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .
化学反应分析
Types of Reactions: (1-Aminocyclopentyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine or cyclopentanol.
Substitution: Various substituted cyclopentyl derivatives.
科学研究应用
Chemistry: (1-Aminocyclopentyl)methanol hydrochloride is widely used as a chemical reagent and intermediate in organic synthesis. It is employed in the synthesis of various organic compounds, including drugs, rubber antioxidants, and dyes .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of amine and hydroxyl functional groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical agents .
Industry: The compound is utilized in the production of specialty chemicals, including cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine. These chemicals find applications in various industrial processes .
作用机制
The mechanism of action of (1-Aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups enable it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Cyclopentylamine: Similar in structure but lacks the hydroxyl group.
Cyclopentanol: Contains a hydroxyl group but lacks the amine group.
Cyclopentylmethanol: Lacks both the amine and hydroxyl groups.
Uniqueness: (1-Aminocyclopentyl)methanol hydrochloride is unique due to the presence of both amine and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
属性
IUPAC Name |
(1-aminocyclopentyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAVGQZRGQEEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


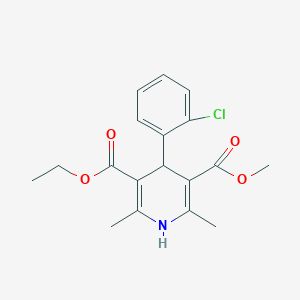
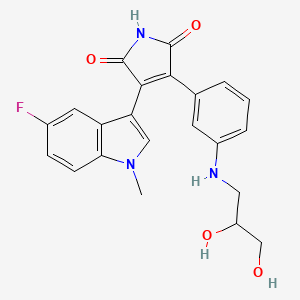
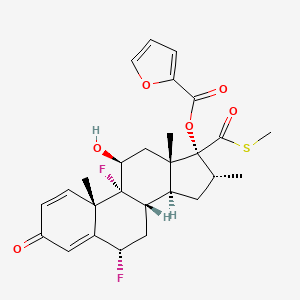
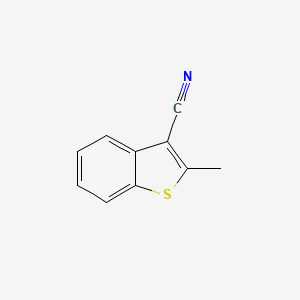
![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)
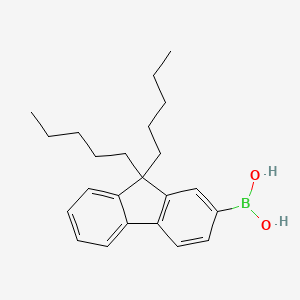
![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)
